Butylboronic acid

Descripción general

Descripción

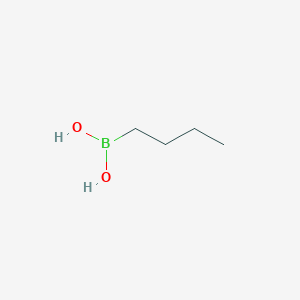

Ácido butíl borónico: es un compuesto orgánico con la fórmula molecular C4H11BO2. Es un miembro de la familia de los ácidos borónicos, que se caracterizan por la presencia de un átomo de boro unido a un grupo hidroxilo y un grupo alquilo o arilo. El ácido butíl borónico se utiliza ampliamente en la síntesis orgánica, particularmente en la formación de enlaces carbono-carbono a través de reacciones como el acoplamiento de Suzuki-Miyaura .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Reacción de Grignard: Un método común para sintetizar ácido butíl borónico implica la reacción de bromuro de butil magnesio con borato de trimetilo, seguido de hidrólisis.

Borilación de alquenos: Otro método implica la hidroboración de 1-buteno con diborano, seguido de oxidación para producir ácido butíl borónico.

Métodos de producción industrial: La producción industrial de ácido butíl borónico a menudo implica reacciones de Grignard a gran escala o procesos de hidroboración, optimizados para un alto rendimiento y pureza. Estos métodos se escalan para satisfacer la demanda de este compuesto en diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones:

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Hidruro de aluminio y litio u otros agentes reductores.

Acoplamiento de Suzuki-Miyaura: Catalizador de paladio, base (por ejemplo, carbonato de potasio) y solvente (por ejemplo, tetrahidrofurano).

Productos principales:

Oxidación: Ésteres de ácido butíl borónico o anhídridos.

Reducción: Borano de butilo.

Acoplamiento de Suzuki-Miyaura: Compuestos biarilicos o alquil-arilicos.

Aplicaciones Científicas De Investigación

Organic Synthesis

Catalysis in Organic Reactions

Butylboronic acid is a valuable reagent in several catalytic reactions, particularly in the Suzuki and Heck reactions. These reactions are essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.

- Suzuki Reaction : In this palladium-catalyzed cross-coupling reaction, this compound is used to couple aryl halides with boronic acids to form biaryl compounds, which are key intermediates in pharmaceuticals and agrochemicals.

- Heck Reaction : this compound can also participate in the Heck reaction, where it acts as a coupling partner for alkenes and aryl halides.

Biological Applications

Inhibition of Enzymes

this compound has been identified as a precursor to unsymmetric borinic acids that serve as inhibitors of serine proteases. This property makes it significant in developing therapeutic agents targeting various diseases.

- Case Study : Research has demonstrated that boronic acids can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Compounds derived from this compound have shown promising results against multidrug-resistant pathogens such as Acinetobacter baumannii .

Analytical Chemistry

Glucose Detection

this compound is utilized as an analytical reagent for glucose detection. Its ability to form reversible covalent bonds with diols makes it suitable for developing sensors for glucose monitoring.

- Application : In membrane-based sugar separations, this compound acts as a transport carrier, enhancing the efficiency of glucose detection methods .

Materials Science

Polymer Synthesis

The compound is employed in synthesizing various polymers, including polyurethanes and polyesters. Its boron-containing structure contributes to the thermal stability and mechanical properties of these materials.

- Data Table: Properties of Polymers Synthesized with this compound

| Polymer Type | Properties | Application Area |

|---|---|---|

| Polyurethanes | High elasticity and durability | Coatings and adhesives |

| Polyesters | Good thermal stability | Fibers and plastics |

Peptide Synthesis

This compound plays a role in peptide synthesis, facilitating the production of peptide hormones with specific biological activities. Its unique reactivity allows for the selective formation of peptide bonds under mild conditions.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Study on Cell Proliferation : Research indicated that this compound promotes cell proliferation and enhances alkaline phosphatase activity in human dental pulp cells, suggesting potential applications in regenerative medicine .

- Structural Studies : Investigations into the structural properties of this compound using X-ray crystallography and spectroscopic techniques have provided insights into its intermolecular interactions and stability .

Mecanismo De Acción

El ácido butíl borónico actúa como un ácido de Lewis, capaz de formar complejos covalentes reversibles con moléculas que contienen grupos hidroxilo, como azúcares y aminoácidos . Esta propiedad se explota en diversas aplicaciones, incluyendo el reconocimiento molecular y la catálisis. En los sistemas biológicos, los derivados de ácido butíl borónico inhiben las proteasas uniéndose a la serina del sitio activo, bloqueando así la actividad de la enzima .

Comparación Con Compuestos Similares

Compuestos similares:

Ácido fenilborónico: Similar en estructura pero contiene un grupo fenilo en lugar de un grupo butilo.

Ácido metilborónico: Contiene un grupo metilo en lugar de un grupo butilo.

Ácido etilborónico: Contiene un grupo etilo en lugar de un grupo butilo.

Unicidad: La cadena alquílica más larga del ácido butíl borónico en comparación con el ácido metilborónico y el ácido etilborónico proporciona diferentes propiedades estéricas y electrónicas, lo que lo hace adecuado para aplicaciones específicas donde estas propiedades son ventajosas .

Actividad Biológica

Butylboronic acid, a member of the boronic acid family, has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer therapy and antibacterial applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its boron atom bonded to a butyl group and has been studied for its ability to interact with biological molecules, particularly enzymes. Its unique structure allows it to act as a reversible inhibitor of certain enzymes, making it a valuable compound in drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound acts as a competitive inhibitor for various enzymes, including serine proteases and β-lactamases. Its boron atom forms covalent bonds with nucleophilic sites on these enzymes, effectively blocking their activity.

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect is crucial for its potential use as an anticancer agent .

- Antibacterial Properties : this compound has shown significant antibacterial activity against resistant strains of bacteria by inhibiting β-lactamases, which are enzymes that confer antibiotic resistance .

Anticancer Activity

A study demonstrated that this compound derivatives exhibit potent anticancer properties. For instance, compounds derived from this compound were tested against various cancer cell lines, showing IC50 values in the nanomolar range. The mechanism involved inhibition of proteasome activity, leading to apoptosis in cancer cells .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound Derivative A | U266 | 6.74 | Proteasome inhibition |

| This compound Derivative B | MCF-7 | 8.21 | Cell cycle arrest |

Antibacterial Activity

This compound has also been evaluated for its antibacterial efficacy. In vitro studies revealed that it effectively inhibits the growth of carbapenem-resistant Acinetobacter baumannii by targeting class C β-lactamases.

| Bacterial Strain | Ki (µM) | Mechanism |

|---|---|---|

| Acinetobacter baumannii | 0.004 | β-lactamase inhibition |

| Resistant E. coli | 0.008 | β-lactamase inhibition |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound can be administered intravenously with favorable stability profiles in plasma . Importantly, it has been shown to have low toxicity to human cells, making it a promising candidate for further development in therapeutic applications.

Propiedades

IUPAC Name |

butylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11BO2/c1-2-3-4-5(6)7/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKFVRWIISEVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196087 | |

| Record name | n-Butylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic solid; [Acros Organics MSDS] | |

| Record name | n-Butylboronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000548 [mmHg] | |

| Record name | n-Butylboronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4426-47-5 | |

| Record name | Butylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyldihydroxyborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.